4-Chloro-2-fluoronitrobenzene
Description
Significance of Halogenated Nitroaromatics in Organic Synthesis Research
Halogenated nitroaromatic compounds (HNCs) are a class of chemicals extensively used as intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, and pesticides. mdpi.com The presence of both halogen and nitro substituents on the aromatic ring imparts unique chemical properties that are highly valued in organic synthesis.
The chlorine and fluorine atoms on the aromatic ring of 4-Chloro-2-fluoronitrobenzene play a crucial role in modulating its reactivity. Halogens are electron-withdrawing groups that influence the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. fiveable.meresearchgate.net The differing electronegativity and size of chlorine and fluorine affect the regioselectivity of these reactions.
Fluorine, being highly electronegative, can significantly alter the electronic properties of the molecule and can participate as an electron pair donor in hydrogen bonding. ethernet.edu.et This modulation of electronic characteristics can strengthen ligand-metal interactions in catalytic processes. rsc.org Chlorine, while also electron-withdrawing, has different steric and electronic effects that can be exploited to control the outcome of synthetic transformations. fiveable.me The strategic placement of these halogens allows for selective reactions at different positions on the aromatic ring, a key aspect in the construction of complex molecules. rsc.org
The nitro group (NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. fiveable.menih.gov This strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, which in turn activates the ring for nucleophilic attack. nih.govresearchgate.net This makes compounds like this compound ideal substrates for nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. chemimpex.com
Furthermore, the nitro group is a versatile functionality that can be transformed into a variety of other groups. A common and synthetically useful transformation is the reduction of the nitro group to an amino group (-NH₂). fiveable.menih.gov This conversion is a key step in the synthesis of many pharmaceuticals and other fine chemicals, as the resulting aniline (B41778) derivatives are important building blocks for more complex structures. chemicalbook.comresearchgate.net The ability to selectively reduce the nitro group in the presence of other functional groups, such as halogens, is a significant challenge and an area of active research. nih.govresearchgate.net
Historical Context of this compound in Chemical Development
The development and use of this compound are tied to the broader advancements in the chemistry of halogenated aromatic compounds. Its emergence as a valuable synthetic intermediate is a result of evolving synthetic methodologies and an increasing demand for complex, functionalized molecules in various industries.
Early methods for the synthesis of fluoronitroaromatic compounds often involved direct nitration of a corresponding fluoroaromatic precursor or a halogen exchange (halex) reaction. justia.comgoogle.com For instance, the synthesis of 2-fluoronitrobenzene could be achieved by nitrating fluorobenzene, but this often resulted in a mixture of isomers. justia.com Another route involved the diazotization of a nitroaniline followed by a Schiemann reaction, but yields could be low. justia.com
The synthesis of this compound has historically been challenging. A common approach involved the halogen-exchange reaction using 2,4-dichloronitrobenzene (B57281) as the starting material, reacting it with potassium fluoride (B91410) (KF). researchgate.netgoogle.com However, these reactions often required harsh conditions, such as high temperatures (180–250°C) and long reaction times, and produced a mixture of products including 2,4-difluoronitrobenzene (B147775) and 2-chloro-4-fluoronitrobenzene, making purification difficult and lowering the yield of the desired product. researchgate.netgoogle.com
Later developments focused on improving the selectivity and yield of this transformation. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, allowed the reaction to proceed at lower temperatures (100–175°C), though selectivity remained an issue. google.com A significant improvement in the synthesis of high-purity this compound was achieved by using 3-chloroaniline (B41212) as a starting material. This multi-step process involves acetylation, nitration, deprotection, and a Schiemann reaction to afford the final product in high purity and good yield. researchgate.net Another method starts with 5-chloro-2-nitroaniline, which undergoes a diazotization reaction and subsequent thermal decomposition of the resulting diazonium salt to produce this compound with high purity. google.com
Table 2: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reactions | Advantages | Disadvantages |
| 2,4-Dichloronitrobenzene | Halogen Exchange with KF | Readily available starting material. | Harsh conditions, low selectivity, difficult purification. researchgate.netgoogle.com |
| 3-Chloroaniline | Acetylation, Nitration, Deprotection, Schiemann Reaction | High purity of the final product. | Multi-step synthesis. researchgate.net |
| 5-Chloro-2-nitroaniline | Diazotization, Thermal Decomposition | High product purity, mild reaction conditions. google.com | Availability of starting material may be a factor. |
The utility of this compound as a building block stems from the differential reactivity of its substituents. The nitro group activates the ring for nucleophilic substitution, and the fluorine and chlorine atoms can be selectively displaced under different reaction conditions. This allows for the sequential introduction of various functionalities, making it a versatile intermediate for constructing complex molecules. researchgate.netfiveable.me
This compound is a key precursor in the synthesis of a variety of biologically active molecules. It is used in the preparation of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com In the agrochemical industry, it serves as an important intermediate for the synthesis of low-toxicity, broad-spectrum, and highly efficient herbicides. chemicalbook.com Its derivatives are also used in the production of dyes and pigments. chemimpex.com The ability to use this compound to build complex molecular architectures continues to make it a focus of academic and industrial research. mdpi.comnih.gov
Scope and Academic Research Focus on this compound
Current academic research on this compound and related compounds focuses on several key areas. A major thrust is the development of more efficient and selective catalytic systems for the transformations of these molecules. For example, significant effort is dedicated to the chemoselective hydrogenation of the nitro group to an amino group without affecting the halogen substituents, which is crucial for the synthesis of haloanilines. nih.govresearchgate.netacs.org
Researchers are also exploring the reactivity patterns of such molecules in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The influence of the fluorine and chlorine substituents on the regioselectivity of these reactions is a subject of ongoing study. Furthermore, computational studies are being employed to understand the electronic structure and predict the reactivity of these molecules, aiding in the design of new synthetic routes and novel compounds with desired properties. prensipjournals.comresearchgate.net The unique substitution pattern of this compound makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry. researchgate.netprensipjournals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPUGKKWNMITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220260 | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
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Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-37-8 | |
| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
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| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |
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| Record name | 4-chloro-2-fluoro-1-nitrobenzene | |
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Synthetic Methodologies and Advanced Reaction Pathways of 4 Chloro 2 Fluoronitrobenzene
Established Synthetic Routes to 4-Chloro-2-fluoronitrobenzene
Several well-documented methods for the preparation of this compound exist, each with distinct advantages and challenges. These routes include multi-step synthesis from aniline (B41778) derivatives, direct halogen exchange from dichloronitrobenzenes, and diazotization of specific amino compounds.
Synthesis from 3-Chloroaniline (B41212) via Acetylation, Nitration, Deprotection, and Schiemann Reaction
A high-purity synthesis of this compound can be achieved starting from 3-chloroaniline. researchgate.netresearchgate.net This multi-step process involves the protection of the amino group, followed by regioselective nitration, deprotection, and finally, a Schiemann reaction to introduce the fluorine atom. researchgate.net
The key steps are:
Acetylation: 3-Chloroaniline is first acetylated to form 3-chloroacetanilide. This step protects the amino group and directs the subsequent nitration. researchgate.net
Nitration: The resulting 3-chloroacetanilide undergoes nitration to yield 5-chloro-2-nitroacetanilide. researchgate.net
Deprotection: The acetyl group is then removed by hydrolysis to give 5-chloro-2-nitroaniline. researchgate.net
Schiemann Reaction: The final step involves the diazotization of 5-chloro-2-nitroaniline, followed by decomposition of the resulting diazonium salt in the presence of a fluorine source, such as hexafluorophosphoric acid, to yield this compound. researchgate.netgoogle.com
This method is noted for producing the target compound with high purity under mild reaction conditions. researchgate.netgoogle.com
| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 | Final Product | Purity |
| 3-Chloroaniline | 3-Chloroacetanilide | 5-Chloro-2-nitroacetanilide | 5-Chloro-2-nitroaniline | This compound | 99.1% researchgate.net |
Halogen Displacement Reactions from Dichloronitrobenzene Isomers
Halogen exchange, or the Halex process, is a common industrial method for synthesizing aryl fluorides. wikipedia.org This involves the reaction of an aryl chloride with an alkali metal fluoride (B91410), typically potassium fluoride, in a polar aprotic solvent at elevated temperatures. wikipedia.org
The reaction of 2,4-dichloronitrobenzene (B57281) with potassium fluoride is a direct route to this compound. researchgate.net However, this reaction often leads to a mixture of products, including 2,4-difluoronitrobenzene (B147775) and the isomeric 2-chloro-4-fluoronitrobenzene, making purification challenging. researchgate.net The reaction typically requires high temperatures (180–250 °C) and long reaction times. researchgate.net
| Starting Material | Reagent | Solvent | Temperature | Products |
| 2,4-Dichloronitrobenzene | Potassium Fluoride (KF) | DMSO, DMF, or Sulfolane (B150427) | 180-250°C researchgate.net | This compound, 2-Chloro-4-fluoronitrobenzene, 2,4-Difluoronitrobenzene researchgate.net |
To improve the efficiency and selectivity of the halogen exchange reaction, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be employed. researchgate.netepo.org These catalysts facilitate the transfer of the fluoride ion from the solid phase to the organic phase, allowing for lower reaction temperatures (100-175°C) and potentially increasing the reaction rate. google.com The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), also plays a crucial role in the reaction's success. researchgate.net Despite these improvements, achieving high selectivity for this compound can still be a challenge. researchgate.net For instance, using the quaternary ammonium salt ALIQUAT 336 in a sulfolane medium at 100°C for 6 hours resulted in a 57.5% yield of this compound, but the product was still a mixture with 2,4-difluoronitrobenzene. google.com
Synthesis from 3,4-Dinitrochlorobenzene with Potassium Fluoride
Another synthetic approach involves the reaction of 3,4-dinitrochlorobenzene with potassium fluoride. google.com In this reaction, one of the nitro groups is displaced by a fluorine atom. The presence of phthaloyl chloride can reportedly increase the yield to as high as 90%. google.com However, the high cost and limited purity of the starting material, 3,4-dinitrochlorobenzene, can be significant drawbacks to this method. google.com
Preparation from 5-Chloro-2-nitroaniline via Diazotization and Thermal Decomposition of Hexafluorophosphate (B91526) Diazonium Salt
This method is a variation of the Schiemann reaction and offers a route to high-purity this compound. google.com 5-Chloro-2-nitroaniline, which can be prepared from 3-chloroaniline, undergoes diazotization. google.com The resulting diazonium salt is then reacted with an aqueous solution of hexafluorophosphoric acid to form the corresponding hexafluorophosphate diazonium salt. google.com Subsequent thermal decomposition of this salt yields the desired this compound. google.com This method is advantageous due to the ready availability of the starting material, mild reaction conditions, and the high purity of the final product. google.com
| Starting Material | Key Reagents | Intermediate | Final Product | Advantages |
| 5-Chloro-2-nitroaniline | Sodium Nitrite, Hexafluorophosphoric Acid | 5-Chloro-2-nitroaniline hexafluorophosphate diazonium salt | This compound | Readily available raw materials, mild reaction conditions, high product purity google.com |
Novel and Emerging Synthetic Strategies
Exploration of Regioselective Synthesis Approaches
A significant advancement in the synthesis of this compound involves a regioselective approach starting from 3-chloroaniline. This multi-step process includes acetylation, nitration, deprotection, and a Schiemann reaction to yield the final product with high purity. researchgate.net The nitration of 3-chloroacetanilide is a critical step where controlling the conversion rate enhances the regioselectivity. researchgate.net
Another regioselective method starts with 5-chloro-2-nitroaniline, which undergoes a diazotization reaction followed by reaction with hexafluorophosphoric acid to form a diazonium salt. google.com Thermal decomposition of this salt then yields this compound. google.com This method is noted for its mild reaction conditions and the high purity of the resulting product. google.com
The synthesis of related fluoronitrobenzenesulfonyl chlorides has been achieved through a two-step procedure starting from difluoronitrobenzenes. This involves a regioselective reaction with phenylmethanethiol, followed by oxidative cleavage with chlorine to produce the desired sulfonyl chlorides in good yields. researchgate.net
| Starting Material | Key Steps | Product | Purity | Reference |
| 3-Chloroaniline | Acetylation, Nitration, Deprotection, Schiemann reaction | This compound | 99.1% | researchgate.net |
| 5-Chloro-2-nitroaniline | Diazotization, Reaction with HPF6, Thermal decomposition | This compound | High | google.com |
| Difluoronitrobenzenes | Reaction with phenylmethanethiol, Oxidative cleavage | Fluoronitrobenzenesulfonyl chlorides | Good yields | researchgate.net |
Microwave-Assisted Synthesis in the Preparation of Related Fluorinated Nitroaromatics
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technology has been successfully applied to a variety of nucleophilic aromatic substitution (SNAr) reactions, which are central to the synthesis of many fluorinated nitroaromatics. cem.com
Mechanistic Investigations of this compound Reactions
Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Substituent Effects
The reactivity of this compound is largely governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving the formation of a Meisenheimer complex as an intermediate. researchgate.net
The positions of the substituents on the benzene (B151609) ring significantly influence the reactivity. In this compound, the fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom due to its greater ability to stabilize the negative charge in the transition state. The nitro group at position 1 strongly activates the ortho (position 2) and para (position 4) positions.
Recent studies have also proposed that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate. acs.org The nature of the nucleophile, solvent, and leaving group all play a role in determining the precise mechanistic pathway. For instance, in the reaction of p-fluoronitrobenzene with a carbanion, the formation of a σH-adduct is favored over a σF-adduct, indicating that the substitution of hydrogen can be competitive with halogen substitution under certain conditions. mdpi.com
Electrophilic Aromatic Substitution (EAS) Potentials
While the electron-withdrawing nitro and halogen substituents on this compound generally deactivate the ring towards electrophilic aromatic substitution (EAS), such reactions are still possible under specific conditions. cymitquimica.comprensipjournals.com The nitro group is a strong deactivator and a meta-director. The halogen atoms are also deactivating but are ortho, para-directing. The combined effect of these substituents makes further electrophilic substitution challenging and will direct incoming electrophiles to specific positions. Theoretical studies using computational methods like Density Functional Theory (DFT) can help predict the most likely sites for electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals. prensipjournals.com
Reaction Kinetics and Thermodynamic Considerations in Synthesis
The kinetics of SNAr reactions involving fluoronitrobenzenes have been the subject of detailed investigation. For example, a study on the reaction between 4-fluoronitrobenzene and 1-methylpiperazine (B117243) revealed a third-order rate law, with a second-order dependence on the amine nucleophile. acs.org This was rationalized by a mechanism involving rate-limiting proton transfer, where a second molecule of the amine acts as a base. acs.org The experimentally determined entropy of activation was consistent with this proposed mechanism. acs.org
Activation Energy and Frequency Factor Determinations
The kinetics of the catalytic hydrogenation of substituted nitroaromatics are often described using the Arrhenius equation, which relates the reaction rate constant (k) to the temperature (T), the activation energy (Ea), and the pre-exponential or frequency factor (A):
k = A e-Ea/RT
Here, R is the molar gas constant. The activation energy represents the minimum energy required for a reaction to occur, while the frequency factor relates to the frequency of collisions between reactant molecules. These parameters are crucial for understanding reaction feasibility and optimizing temperature conditions.
While specific kinetic data for the hydrogenation of this compound is not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally similar compounds. The activation energy for the hydrogenation of the nitro group in halogenated nitrobenzenes is influenced by factors such as the catalyst used, the position and nature of the halogen substituents, and the reaction conditions.
Research on related chloronitrobenzene and fluoronitrobenzene isomers provides a basis for estimating the kinetic behavior of this compound. For instance, studies on the hydrogenation of various chloronitrobenzenes and other related compounds have determined the following activation energies:
| Compound | Catalyst | Activation Energy (Ea) | Frequency Factor (A) |
| p-Chloronitrobenzene | Pd/CoFe-LDHs | 27.2 kJ/mol | Not Specified |
| p-Chloronitrobenzene | Pd/C | 35.0 kJ/mol | Not Specified |
| 3-Chloro-4-fluoronitrobenzene (B104753) | Pd-Fe/TiO₂ | 19.96 kJ/mol | 56.79 s⁻¹ |
| 4-Chloro-2-nitrophenol (B165678) | 1% Pt/C | 22 kJ/mol | Not Specified |
| 2-Chloronitrobenzene | Not Specified | 39.4 kJ/mol | Not Specified |
This table presents kinetic data for compounds structurally related to this compound to provide a comparative basis. Data sourced from multiple research studies. mdpi.comresearchgate.netingentaconnect.com
The data indicates that activation energies for the hydrogenation of the nitro group in these compounds typically range from approximately 20 to 40 kJ/mol. mdpi.comresearchgate.netingentaconnect.com The variation is attributed to the different catalysts and the electronic effects of the halogen substituents on the molecule. For the hydrogenation of 3-chloro-4-fluoronitrobenzene over a Pd-Fe supported TiO₂ catalyst, the activation energy was determined to be 19959.4 J/mol (19.96 kJ/mol), with a frequency factor of 56.79. researchgate.net In another study focusing on p-chloronitrobenzene, the activation energy was found to be lower for a Pd/CoFe-LDHs catalyst (27.2 kJ mol⁻¹) compared to a conventional Pd/C catalyst (35.0 kJ mol⁻¹), suggesting higher intrinsic activity for the former. mdpi.com Similarly, an apparent activation energy of 22 kJ mol⁻¹ was estimated for the hydrogenation of 4-chloro-2-nitrophenol using a 1% Pt/C catalyst. researchgate.net
Modeling of Kinetic Data using Langmuir-Hinshelwood-Hougen-Watson Mechanisms
For the catalytic hydrogenation of halogenated nitrobenzenes, LHHW models help to elucidate the interaction between the nitroaromatic compound, hydrogen, and the catalyst. A study on the photo-thermal catalytic hydrogenation of p-chloronitrobenzene utilized the LHHW approach to investigate the reaction's mechanistic pathway. acs.org The findings suggested that the reaction proceeds via a dual-site mechanism, where both reactant species are molecularly adsorbed on the catalyst surface, and the subsequent surface reaction is the rate-controlling step. acs.org
This dual-site surface reaction model is a common finding in the hydrogenation of substituted nitroaromatics. For instance, the kinetic data for the hydrodechlorination of other chlorinated aromatic compounds have also been successfully modeled using LHHW kinetics, proceeding via a dual-site mechanism where adsorbed atomic hydrogen reacts with the adsorbed organic substrate. researchgate.net
While a specific LHHW model for this compound is not detailed in the available literature, the consistent application of these models to similar molecules like p-chloronitrobenzene indicates that its hydrogenation likely follows a comparable mechanistic path. acs.org The development of such a model would involve proposing a series of elementary steps (adsorption, surface reaction, desorption), deriving a rate equation, and fitting this equation to experimental kinetic data obtained under varying conditions of temperature, pressure, and reactant concentrations.
Advanced Spectroscopic and Computational Characterization of 4 Chloro 2 Fluoronitrobenzene
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a cornerstone in the characterization of molecular structures. For 4-chloro-2-fluoronitrobenzene, the combination of FT-IR and FT-Raman spectroscopy allows for a thorough analysis of its fundamental vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. The key functional groups in this compound—the nitro group (NO₂), the carbon-fluorine bond (C-F), the carbon-chlorine bond (C-Cl), and the substituted benzene (B151609) ring—exhibit characteristic absorption frequencies.
Key FT-IR absorption bands and their assignments for this compound are summarized below. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The most prominent peaks are those corresponding to the nitro group, with strong asymmetric and symmetric stretching vibrations appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The C-F and C-Cl stretching modes are found in the fingerprint region of the spectrum.
Table 1: Principal FT-IR Vibrational Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretching |
| ~1585 | Strong | Aromatic C=C Stretching |
| ~1530 | Very Strong | Asymmetric NO₂ Stretching |
| ~1350 | Strong | Symmetric NO₂ Stretching |
| ~1260 | Medium-Strong | C-F Stretching |
| ~880 | Medium | C-H Out-of-plane Bending |
| ~750 | Medium-Strong | C-Cl Stretching |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman active. Often, vibrations that are weak in the IR spectrum, such as symmetric stretches of non-polar bonds, produce strong signals in the Raman spectrum.
For this compound, the FT-Raman spectrum is particularly useful for observing the vibrations of the benzene ring and the symmetric stretch of the nitro group. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.
Table 2: Key FT-Raman Shifts and Vibrational Assignments for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3090 | Medium | Aromatic C-H Stretching |
| ~1600 | Strong | Aromatic Ring Stretching |
| ~1350 | Very Strong | Symmetric NO₂ Stretching |
| ~1220 | Medium | Aromatic Ring Breathing Mode |
| ~820 | Medium | C-N-O Bending |
| ~755 | Strong | C-Cl Stretching |
| ~550 | Medium | C-F In-plane Bending |
To achieve unambiguous assignments of the experimental vibrational bands, theoretical calculations based on quantum chemistry are employed. Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is a standard method for predicting the vibrational frequencies of organic molecules. nih.gov
Calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. Comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman data allows for a confident assignment of nearly all fundamental vibrational modes. researchgate.net Studies on analogous compounds like 4-chloro-2-fluoro toluene (B28343) demonstrate the high accuracy of this combined experimental and computational approach. nih.gov
Table 3: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical (DFT/B3LYP) | Vibrational Mode Assignment |
|---|---|---|---|
| 1530 | - | 1528 | Asymmetric NO₂ Stretching |
| 1350 | 1350 | 1348 | Symmetric NO₂ Stretching |
| 1260 | 1255 | 1262 | C-F Stretching |
| 880 | 885 | 878 | C-H Out-of-plane Bending |
| 750 | 755 | 751 | C-Cl Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H and ¹³C NMR provide definitive information about the structure and the electronic effects of the substituents on the aromatic ring.
The ¹H NMR spectrum of this compound displays signals for the three protons on the aromatic ring. Due to the substitution pattern, these three protons are in chemically distinct environments, and thus each produces a separate signal. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The nitro group, being strongly electron-withdrawing, significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).
The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the protons at positions 3, 5, and 6 of the benzene ring.
Table 4: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Position | Chemical Shift (δ, ppm) |
|---|---|
| H-3 | ~8.07 |
| H-5 | ~7.35 |
| H-6 | ~7.32 |
The proton at the C-3 position is deshielded by both the adjacent nitro group and the fluorine atom, resulting in its downfield chemical shift. The protons at C-5 and C-6 are further away from the strongly withdrawing nitro group and thus appear at a relatively higher field.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, all six carbon atoms in the benzene ring are chemically non-equivalent, leading to six distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are highly dependent on the attached substituent.
The carbons directly bonded to the electronegative substituents (C-1, C-2, C-4) are significantly influenced. The carbon bearing the nitro group (C-1) is typically shifted downfield. The carbon attached to the highly electronegative fluorine atom (C-2) also shows a large downfield shift and exhibits C-F coupling. The carbon bonded to chlorine (C-4) is similarly affected. The chemical shifts for the other carbons (C-3, C-5, C-6) are determined by the combined inductive and resonance effects of all three substituents. While specific experimental data is not always readily published, expected chemical shifts can be predicted based on established substituent effects in benzene derivatives. Studies on the isomeric compound 3-chloro-4-fluoronitrobenzene (B104753) show experimental ¹³C chemical shifts in the range of 117.00 ppm to 164.59 ppm. prensipjournals.comprensipjournals.com
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NO₂) | ~145-150 |
| C-2 (C-F) | ~155-160 (doublet due to C-F coupling) |
| C-3 | ~115-120 |
| C-4 (C-Cl) | ~128-133 |
| C-5 | ~125-130 |
| C-6 | ~120-125 |
Gauge-Including Atomic Orbital (GIAO) Method for Theoretical NMR Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum mechanical approach for predicting NMR chemical shifts. youtube.com This method effectively addresses the gauge-origin problem, which can lead to inaccuracies in calculated magnetic properties. benthamopen.com The GIAO method is frequently combined with Density Functional Theory (DFT) to provide highly accurate theoretical NMR spectra that can be compared with experimental data for structural verification. benthamopen.comresearchgate.net
For halogenated nitrobenzene (B124822) compounds, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the GIAO method have shown strong agreement with experimental findings. prensipjournals.comprensipjournals.comresearchgate.net In studies of related isomers, computations performed at the B3LYP/6-311++G(d,p) level have successfully predicted chemical shift ranges. prensipjournals.comprensipjournals.comresearchgate.net For instance, calculated ¹³C chemical shifts for a related molecule, 3-chloro-4-fluoronitrobenzene, were found to be in the range of 141.83 ppm to 186.394 ppm using the DFT/GIAO method, which corresponds well with the experimental range of 117.00 ppm to 164.59 ppm. prensipjournals.comprensipjournals.comresearchgate.net Similarly, ¹H isotropic chemical shifts were computed to be between 9.0368 ppm and 6.8397 ppm, comparable to the experimental range of 8.306 ppm to 7.235 ppm. prensipjournals.comprensipjournals.comresearchgate.net These correlations underscore the reliability of the GIAO method for characterizing the magnetic environment of nuclei within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uklibretexts.org When a molecule absorbs this radiation, electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy difference between these orbitals, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
In organic molecules like this compound, absorption is typically associated with functional groups containing valence electrons with low excitation energy, known as chromophores. shu.ac.uktanta.edu.eg The presence of the nitro group and the benzene ring, which form a conjugated π system, makes the molecule active in the UV-Vis region. The most common transitions for such compounds are π → π* and n → π* transitions. shu.ac.ukyoutube.com The π → π* transitions are generally more intense than the n → π* transitions. shu.ac.uk
Computational chemistry allows for the prediction of electronic absorption spectra. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are used to calculate the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (f), which indicate the intensity of the transition. prensipjournals.com For the related compound 3-chloro-4-fluoronitrobenzene, theoretical UV-Vis spectra have been determined using these quantum mechanical methods. prensipjournals.comresearchgate.net
Table 1: Theoretical Electronic Absorption Data
| Transition | Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) |
| HOMO -> LUMO | 345.31 nm | 3.59 eV | 0.0019 |
| HOMO-1 -> LUMO | 301.12 nm | 4.12 eV | 0.0351 |
| HOMO-2 -> LUMO | 267.87 nm | 4.63 eV | 0.1834 |
This table presents representative theoretical data for electronic transitions in a chlorofluoronitrobenzene isomer, calculated using advanced computational methods. The data illustrates typical absorption characteristics for this class of compounds.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. youtube.com When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), which can then break apart into smaller, charged fragments. researchgate.netyoutube.com The pattern of these fragments is unique to the molecule's structure.
The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 175, corresponding to its molecular weight. researchgate.net Key fragmentation pathways include the loss of nitro (–NO) and nitro (–NO₂) groups, as well as the cleavage of halogen atoms. researchgate.net
Table 2: Mass Spectrometry Fragmentation of this compound
| m/z Value | Ion/Fragment | Description |
| 175 | [M]⁺ | Molecular Ion |
| 145 | [M - NO]⁺ | Loss of a nitro group |
| 129 | [M - NO₂]⁺ | Loss of a nitro group |
| 109 | [C₆H₃Cl]⁺ | Subsequent loss of HF from the [M - NO₂]⁺ fragment |
| 93 | [C₆H₃F]⁺ | Subsequent loss of HCl from the [M - NO₂]⁺ fragment |
| 74 | [C₅H₂]⁺ | Subsequent loss of F from the [C₆H₃F]⁺ fragment |
Source: Data derived from experimental findings reported in chemical literature. researchgate.net
Advanced Computational Chemistry Approaches
Computational chemistry provides indispensable tools for understanding the fundamental properties of molecules like this compound. These methods allow for the detailed investigation of molecular geometry, electronic structure, and reactivity without the need for empirical measurement.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org This approach is highly effective for optimizing molecular geometries to find the most stable energetic conformation and for calculating a wide range of molecular properties, including dipole moment, chemical hardness, and the energies of frontier molecular orbitals (HOMO and LUMO). prensipjournals.comresearchgate.netniscpr.res.in
Within the DFT framework, the choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsc.org It is known for its reliability in predicting the properties of organic molecules. rsc.org
The 6-311++G(d,p) basis set is a sophisticated, split-valence basis set that provides a flexible description of the electron distribution. It includes diffuse functions (++) to accurately model lone pairs and anions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. researchgate.net
The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been successfully applied to characterize halogenated nitrobenzene compounds. prensipjournals.comprensipjournals.comresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. Furthermore, this level of theory is used to analyze the electronic structure, including the distribution of atomic charges and the nature of intramolecular charge transfer within the molecule. prensipjournals.comresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aspirasci.com
HOMO : This orbital acts as an electron donor. A higher energy HOMO indicates a greater propensity for the molecule to donate electrons to an electrophile. nbinno.com
LUMO : This orbital acts as an electron acceptor. A lower energy LUMO suggests a greater ability for the molecule to accept electrons from a nucleophile. fishersci.ie
For this compound, the distribution of the HOMO and LUMO across the aromatic ring and its substituents (Cl, F, and NO₂) would reveal the most probable sites for electrophilic and nucleophilic attack. The analysis of these orbitals is crucial for predicting how the molecule will interact with other reagents. aspirasci.comnbinno.com The electronic transition from the HOMO to the LUMO is also a key factor in the molecule's spectroscopic properties. nbinno.com
Energy Band Gap and its Implications for Reactivity and Stability
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a critical descriptor of a molecule's kinetic stability and chemical reactivity. aspirasci.comnbinno.com
Large Energy Gap : A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO, making it kinetically stable. nbinno.com
Small Energy Gap : Conversely, a small energy gap indicates that the molecule is more reactive, as less energy is needed to promote an electron to the LUMO. aspirasci.comfishersci.ie Such a molecule is considered "soft." nbinno.com
| Parameter | Conceptual Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; a smaller gap implies higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. aspirasci.com The MEP map is color-coded to show different potential values:
Red/Yellow : Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue : Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, indicating a high electron density and a prime site for electrophilic interaction. aspirasci.com Conversely, positive potential (blue) might be observed near the hydrogen atoms of the aromatic ring or influenced by the electron-withdrawing nature of the substituents, highlighting potential sites for nucleophilic attack. cymitquimica.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization Energies
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. apolloscientific.co.uk It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. These interactions, known as hyperconjugative interactions, stabilize the molecule.
The key output of NBO analysis is the second-order perturbation energy, or stabilization energy (E(2)), which quantifies the energy of these donor-acceptor interactions. vdoc.pub A higher E(2) value signifies a stronger interaction and a greater degree of intramolecular charge transfer (ICT) and delocalization. vdoc.pub For this compound, NBO analysis could reveal significant interactions, such as those between the lone pairs on the oxygen, fluorine, and chlorine atoms and the antibonding orbitals (π* or σ*) of the benzene ring. This analysis helps to rationalize the molecule's stability and the electronic effects of its substituents. chemicalbook.com
| Interaction Type | Donor Orbital | Acceptor Orbital | Significance for Molecular Stability |
| π → π | Filled π-bonding orbital | Empty π-antibonding orbital | Indicates π-electron delocalization within the aromatic system. |
| LP → π | Lone Pair (e.g., on O, F, Cl) | Empty π-antibonding orbital | Represents charge transfer from a substituent into the ring, contributing to resonance stabilization. |
| σ → σ | Filled σ-bonding orbital | Empty σ-antibonding orbital | Indicates hyperconjugative effects that contribute to overall molecular stability. |
Thermodynamic Calculations (e.g., Heat Capacity, Entropy, Enthalpies of Formation)
Computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be used to predict various thermodynamic properties of a molecule at a given temperature. fishersci.com These calculations are typically based on the vibrational frequencies computed for the optimized molecular geometry.
For this compound, these theoretical calculations can provide valuable data:
Heat Capacity (Cp, Cv) : The amount of heat required to raise the temperature of the substance by a certain amount.
Entropy (S) : A measure of the randomness or disorder of the system. It includes translational, rotational, and vibrational contributions. fishersci.com
Enthalpy of Formation (ΔHf) : The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.
These calculated values are crucial for predicting the compound's behavior under different thermal conditions and for understanding its stability relative to other isomers or related compounds. fishersci.com
Comparison with Experimental Thermodynamic Data
A critical step in validating any computational model is the comparison of its theoretical predictions with reliable experimental data. For thermodynamic properties, this would involve comparing the calculated heat capacity, entropy, and enthalpy of formation of this compound with values obtained through experimental techniques like calorimetry.
Such a comparison serves two main purposes:
Validation : Good agreement between theoretical and experimental data builds confidence in the chosen computational method and basis set.
Interpretation : Discrepancies can point to specific molecular interactions or physical states that the computational model may not fully capture, leading to a more refined understanding of the molecule's properties.
Dipole Moment, Chemical Hardness, Electronegativity, and Electrophilicity Index Assessments
Quantum chemical computations are instrumental in determining the global reactivity descriptors of this compound. Methodologies such as DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, are standard for these calculations. Such studies on closely related isomers, like 3-chloro-4-fluoronitrobenzene, have established a framework for this analysis. prensipjournals.comprensipjournals.comresearchgate.net These descriptors help in understanding the molecule's charge distribution and its propensity to interact with other chemical species.
Chemical hardness (η) and its inverse, softness (S), are indicators of a molecule's resistance to change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying higher stability and lower reactivity. prensipjournals.com
Electronegativity (χ) on a molecular level indicates the tendency of the molecule to attract electrons. It is a key factor in predicting the nature of chemical bonding and reactivity.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. This index is crucial for predicting the outcomes of polar chemical reactions.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Dipole Moment (µ) | Measures the net molecular polarity. | DFT/B3LYP/6-311++G(d,p) |
| Chemical Hardness (η) | Indicates resistance to deformation of electron cloud. | Calculated from HOMO-LUMO energies. |
| Electronegativity (χ) | Measures the ability to attract electrons. | Calculated from HOMO-LUMO energies. |
| Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. | Calculated from chemical potential and hardness. |
Quantum Chemical Calculations for Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Quantum chemical calculations, particularly DFT, are powerful tools for predicting the NLO properties of organic molecules like this compound. researchgate.net
The key parameter calculated is the first-order hyperpolarizability (β) . A high value of β indicates a strong NLO response. mdpi.com This property is highly dependent on the molecular structure, the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation which facilitates intramolecular charge transfer. nih.gov The arrangement of the chloro, fluoro, and nitro groups on the benzene ring in this compound suggests the potential for significant NLO activity.
Computational studies typically calculate the static first-order hyperpolarizability and its components. The results from these calculations allow for a direct comparison with reference materials, such as urea, to gauge the potential of the compound for NLO applications. mdpi.com
The following table details the parameters typically evaluated in a computational study of NLO properties.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Polarizability (α) | The measure of how easily the electron cloud is distorted by an electric field. | DFT/B3LYP with appropriate basis set (e.g., 6-311++G(d,p)). |
| First-Order Hyperpolarizability (β) | The primary indicator of a molecule's second-order NLO activity. | DFT/B3LYP with appropriate basis set (e.g., 6-311++G(d,p)). |
Research Applications and Derivatives of 4 Chloro 2 Fluoronitrobenzene in Specialized Fields
Pharmaceutical Chemistry and Drug Discovery Research
In the realm of pharmaceutical sciences, 4-chloro-2-fluoronitrobenzene serves as a foundational building block for constructing complex molecules with potential therapeutic value. chemimpex.comnbinno.com Its utility spans the creation of active pharmaceutical ingredients (APIs) and specialized research compounds.
Intermediate in the Synthesis of Biologically Active Compounds and Special Drugs
This compound is a crucial starting material for synthesizing more complex intermediates, most notably 4-chloro-2-fluoroaniline (B1294793). chemicalbook.comgoogle.com This transformation is typically achieved through the catalytic hydrogenation of the nitro group, a process that proceeds in near-quantitative yield. google.com
Table 1: Key Reduction Reaction of this compound
| Starting Material | Reaction Type | Key Reagent(s) | Product | Significance |
| This compound | Nitro Group Reduction | H₂, Pd/C Catalyst | 4-Chloro-2-fluoroaniline | Versatile intermediate for further functionalization in drug synthesis chemicalbook.comgoogle.com |
The resulting aniline (B41778) is a versatile precursor for a variety of biologically active compounds. The chloro-fluoro-phenyl scaffold derived from this intermediate is integral to the development of specialized molecules for medical research. A notable example is in the field of neuroimaging, where this structural motif is found in potential ligands for Positron Emission Tomography (PET). For instance, a radiolabeled ligand developed for imaging metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for Parkinson's disease research, incorporates this core structure, highlighting its importance in creating sophisticated tools for studying complex diseases. nih.gov
Development of Anti-inflammatory and Analgesic Agents
The synthesis of novel anti-inflammatory and analgesic agents often involves heterocyclic scaffolds, many of which are constructed using substituted anilines as precursors. Through its reduction to 4-chloro-2-fluoroaniline, this compound plays a foundational role in this area of research. chemicalbook.comgoogle.com For example, research into anti-inflammatory agents has demonstrated the synthesis of fluorobenzothiazole derivatives from 3-chloro-4-fluoroaniline, a structurally related compound. innospk.com This indicates a viable synthetic pathway where 4-chloro-2-fluoroaniline could be used to generate similar benzothiazole (B30560) systems, which are known for their wide range of pharmacological activities. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing its anti-inflammatory efficacy. acs.org
Synthesis of Glutathione (B108866)/Glutathione S-transferase-Activated Nitric Oxide Prodrugs
A modern therapeutic strategy involves the design of prodrugs that release nitric oxide (NO) upon activation by specific enzymes, such as Glutathione S-transferases (GSTs), which are often overexpressed in cancer cells. nbinno.com The mechanism relies on a GST-catalyzed nucleophilic aromatic substitution reaction between glutathione (GSH) and an aromatic ring activated by an electron-withdrawing group, such as a nitro group. youtube.comnbinno.com
Compounds like 1-chloro-2,4-dinitrobenzene (B32670) serve as classic substrates for this reaction. youtube.comnbinno.com this compound possesses the necessary chemical features to function in a similar capacity. The nitro group strongly activates the ring, making the ortho-positioned fluorine atom an excellent leaving group for substitution by the nucleophilic thiol of glutathione. This reaction would liberate a diazeniumdiolate anion, which then spontaneously decomposes to release nitric oxide. youtube.comnbinno.com The development of such GST-activated prodrugs from this compound is an active area of research for creating targeted cancer therapeutics. nbinno.com
Role in the Synthesis of Phenylated Diamines
Phenylated diamines are important structural motifs in medicinal chemistry. This compound is a suitable precursor for the synthesis of these complex diamines through a sequence of established reactions. The primary step is a nucleophilic aromatic substitution, where an amine, such as a substituted aniline, acts as the nucleophile. ambeed.comnih.gov
Due to the activating effect of the nitro group, the fluorine atom at the ortho position is more readily displaced than the chlorine atom at the para position. youtube.com The reaction with an aniline derivative would yield an N-(chloronitrophenyl)aniline intermediate. The subsequent step involves the chemical reduction of the nitro group to an amine. This two-step process transforms this compound into a substituted, phenylated diamine, providing a versatile route to a class of compounds with significant potential in drug discovery.
Table 2: Synthetic Pathway to Phenylated Diamines
| Step | Reaction Type | Reactants | Product Class |
| 1 | Nucleophilic Aromatic Substitution | This compound + Substituted Aniline | N-(chloronitrophenyl)aniline derivative |
| 2 | Nitro Group Reduction | N-(chloronitrophenyl)aniline derivative + Reducing Agent (e.g., H₂/Pd/C) | Phenylated Diamine |
Agrochemical Research and Development
The precise reactivity of this compound also makes it a valuable intermediate in the agrochemical industry for producing modern crop protection agents. chemimpex.comnbinno.com
Intermediate in the Synthesis of High-Efficiency Pesticide Varieties
This compound is a documented key intermediate in the production of high-efficiency, low-toxicity herbicides. nbinno.comgoogle.com Its most notable application is in the synthesis of fluthiacet-methyl. google.com Fluthiacet-methyl is a potent herbicide used for controlling annual broadleaf weeds, particularly in soybean crops. google.com
The chemical structure of fluthiacet-methyl, formally named acetic acid, [[2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H- chemimpex.comnbinno.comchemicalbook.comthiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]-methyl ester, directly incorporates the 2-chloro-4-fluoro-phenyl moiety derived from the this compound precursor. google.com The synthesis pathway leverages the specific arrangement of substituents on the aromatic ring to build the complex heterocyclic structure of the final active ingredient. This application underscores the industrial importance of this compound in producing advanced and effective agricultural chemicals. nbinno.comgoogle.com
Formulation of Herbicides and Insecticides
This compound is a key building block in the synthesis of advanced agrochemicals. chemimpex.com Its structural characteristics, featuring chlorine, fluorine, and a nitro group on a benzene (B151609) ring, make it a valuable precursor for creating more complex active ingredients used in crop protection. innospk.com In the agrochemical industry, it serves as a critical intermediate in the production of a variety of pesticides, including herbicides and insecticides. researchgate.net
A notable application is in the synthesis of the herbicide flurtamone. google.com The synthesis process leverages the reactivity of the functional groups on the this compound molecule to construct the final, more complex herbicidal compound. Researchers utilize this compound as a starting material to efficiently develop new crop protection agents. chemimpex.com The presence of both chlorine and fluorine atoms on the benzene ring allows for selective chemical reactions, providing a versatile platform for creating targeted and effective agricultural products. innospk.com
Table 1: Role of this compound in Agrochemical Synthesis
| Feature | Description | Source |
|---|---|---|
| Function | Serves as a key intermediate and building block. | chemimpex.cominnospk.com |
| Applications | Used in the synthesis of herbicides and insecticides. | innospk.comresearchgate.net |
| Example | Precursor for the herbicide flurtamone. | google.com |
| Chemical Advantage | Allows for the creation of complex active ingredients. | innospk.com |
Enhancement of Efficacy and Environmental Adaptability of Crop Protection Agents
The incorporation of this compound into the synthesis pathways of crop protection agents can significantly enhance the final product's performance. chemimpex.com The fluorine atom, in particular, is known to increase the biological activity of agrochemical compounds. innospk.com This enhancement is a key reason for its use in developing more potent and efficient herbicides and pesticides. innospk.com
By serving as a precursor, this compound contributes to the development of crop protection agents with improved efficacy. chemimpex.com The resulting fluorinated compounds often exhibit greater stability and effectiveness in targeting specific weeds or pests. innospk.com This leads to better crop protection and potentially allows for lower application rates, which can contribute to improved environmental adaptability. The unique combination of functional groups facilitates various chemical reactions that streamline the synthesis process for these advanced agrochemicals. chemimpex.com
Materials Science and Polymer Chemistry Research
In the field of materials science, this compound is utilized in the research and development of specialty polymers and coatings. chemimpex.com It serves as a monomer or a modifying agent in polymerization processes to create materials with specific, high-performance properties. The incorporation of this fluorinated and chlorinated aromatic compound into a polymer backbone can enhance material characteristics such as durability and resistance to environmental factors. chemimpex.com
The synthesis of these specialty polymers often involves leveraging the reactive sites on the this compound molecule to build unique polymer architectures. These materials are investigated for applications where standard polymers may not suffice, such as in protective coatings designed for harsh environments or in the creation of advanced composites.
The inclusion of this compound in polymer structures is a research focus for enhancing key material properties. The presence of fluorine in a polymer is strongly associated with improved thermal stability and chemical resistance. This is due to the high strength of the carbon-fluorine bond, which can withstand high temperatures and resist attack from many corrosive chemicals.
Furthermore, halogenated compounds, containing chlorine and fluorine, are known to impart flame-retardant properties to materials. When polymers containing these elements are exposed to fire, the halogens can interrupt the chemical reactions of combustion in the gas phase, thereby slowing or extinguishing the flame. Research in this area explores how incorporating structures derived from this compound can improve the fire safety of various polymer systems. innospk.com
Table 2: Property Enhancements in Polymers via this compound
| Property | Enhancing Element/Group | Mechanism |
|---|---|---|
| Thermal Stability | Fluorine | High strength of the Carbon-Fluorine (C-F) bond. |
| Chemical Resistance | Fluorine | Inert nature of the C-F bond resists chemical attack. |
| Flame Retardancy | Chlorine & Fluorine | Halogens interfere with combustion reactions in the gas phase. |
Dyes and Pigments Research
This compound is a versatile intermediate in the synthesis of organic materials, including dyes and pigments. chemimpex.com In the dye industry, intermediates are foundational aromatic compounds that are converted through one or more chemical reactions into the final dye product. The specific structure of this compound, with its multiple reactive sites, makes it a valuable precursor for creating a variety of dye molecules.
The nitro group can be reduced to an amino group, a common feature in many dye structures, while the chlorine and fluorine atoms can be substituted to attach other molecular components. This flexibility allows chemists to design and synthesize dyes with specific desired characteristics, such as particular colors, high fastness (resistance to fading), and other performance properties required for applications in textiles, plastics, and inks. chemimpex.com
Other Advanced Organic Synthesis Applications
This compound is a versatile chemical compound that serves as a crucial building block in the synthesis of a variety of complex organic materials. chemimpex.com Its utility stems from the specific arrangement and electronic nature of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—on the benzene ring. These substituents activate the ring for certain reactions and provide multiple sites for chemical modification, making it an invaluable intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com
A primary application of this compound in organic synthesis is its role as a starting material for the production of advanced chemical intermediates, most notably substituted anilines. The nitro group (NO₂) can be readily reduced to an amino group (NH₂), a fundamental transformation that opens up a vast array of subsequent chemical reactions.
The conversion of this compound to 4-chloro-2-fluoroaniline is a key synthetic step. chemicalbook.com This reaction is typically achieved through catalytic hydrogenation. chemicalbook.com In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.comchemicalbook.com The reaction efficiently reduces the nitro group to an amine without affecting the halogen substituents.
The resulting 4-chloro-2-fluoroaniline is itself a valuable intermediate used in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com For instance, the reduction of the derivative 4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene using electrolytic iron powder in aqueous acetic acid yields the corresponding aniline, 4-chloro-2-fluoro-5-(2-propynyloxy)aniline, demonstrating another method for this crucial transformation. prepchem.com The general importance of chloronitrobenzene derivatives as precursors to anilines and other key intermediates is well-established in industrial chemistry. nih.gov
Table 1: Synthesis of 4-Chloro-2-fluoroaniline
| Reactant | Reagents/Catalyst | Product | Application of Product |
|---|
This transformation is foundational, as the newly formed aniline can undergo a wide range of further reactions, including diazotization, acylation, and alkylation, to build more complex molecular architectures.
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The benzene ring of this compound is highly activated for this type of reaction due to the strong electron-withdrawing nature of the nitro group.
The nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. doubtnut.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.
In this compound, both the fluorine and chlorine atoms can act as leaving groups. A key aspect of its unique reactivity lies in the preferential substitution of the fluorine atom. In SNAr reactions, fluoride (B91410) is an excellent leaving group, a trend that is counterintuitive when compared to SN1 and SN2 reactions where iodide is typically the best leaving group. youtube.com The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the leaving group. doubtnut.comstackexchange.com Fluorine, being the most electronegative halogen, polarizes the C-F bond to the greatest extent, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic effect outweighs its bond strength, leading to a faster reaction rate compared to the displacement of chlorine.
Table 2: Influence of Substituents on SNAr Reactivity
| Substituent | Position | Electronic Effect | Influence on Ring |
|---|---|---|---|
| Nitro (NO₂) | C1 | Strong Electron-Withdrawing (-I, -M) | Activates ring for nucleophilic attack |
| Fluorine (F) | C2 | Strong Inductive (-I), Weak Mesomeric (+M) | Excellent leaving group; activates C2 for attack |
Studies on related compounds like ortho- and para-fluoronitrobenzene confirm that the inductive effect (-I) of the nitro group is a dominant factor in stabilizing the intermediate, and this effect is more pronounced at the ortho position. stackexchange.com This principle helps explain the high reactivity of the fluorine atom at the C2 position in this compound. This predictable reactivity makes the compound a useful substrate for selectively introducing nucleophiles at a specific position on the aromatic ring.
Environmental and Toxicological Research Perspectives Excluding Direct Dosage/administration
Environmental Fate and Biodegradation Studies
Publicly accessible research databases and environmental reports lack specific studies on the environmental fate and biodegradation of 4-Chloro-2-fluoronitrobenzene. While extensive research exists for structurally related compounds like chloronitrobenzenes and other halogenated nitroaromatics, this information cannot be directly extrapolated to this compound without dedicated scientific investigation.
Behavior and Fate in Fluvial Environments
No data was found regarding the specific behavior, persistence, or degradation of this compound in riverine or other fluvial environments. Monitoring studies that have detected related isomers in major rivers like the Rhine did not include or report the presence of this specific compound.
Initial Reactions in Biodegradation Pathways (e.g., nitro group reduction, dehalogenation)
The specific initial enzymatic reactions and metabolic pathways for the biodegradation of this compound have not been elucidated in the scientific literature. Therefore, no information is available on whether its degradation would proceed via nitro group reduction, dehalogenation, or other mechanisms.
Advanced Toxicological Research (Focus on Mechanisms, not Dosage)
Advanced toxicological research on this compound and related compounds shifts the focus from determining exposure limits to understanding the fundamental mechanisms of toxicity. This involves investigating how the specific molecular structure influences biological activity, the metabolic pathways the compound undergoes within biological systems, and its potential to be a genotoxic impurity in pharmaceutical products.
The mutagenic potential of aromatic compounds is intricately linked to their chemical structure. Research into a series of chloro- and fluoro-nitrobenzene derivatives using Salmonella typhimurium strains (TA98, TA1538, TA1537, TA100, and TA1535) has provided significant insights into these structure-activity relationships. A key finding is that the presence of a nitro group is a critical determinant of mutagenic activity; analogous compounds without the nitro substituent showed no mutagenic effects nih.gov.
Studies have demonstrated that the type and position of the halogen substituent on the nitrobenzene (B124822) ring significantly influence the nature of the mutagenic activity. For instance, fluoronitrobenzene compounds have been found to be mutagenic for both base-pair substitution and frameshift mutation strains of S. typhimurium nih.gov. In contrast, chloronitrobenzene compounds were primarily mutagenic for base-pair substitution strains only nih.gov. This suggests that the higher electronegativity and smaller size of the fluorine atom compared to the chlorine atom may alter the compound's interaction with bacterial DNA or its metabolic activation.
Furthermore, mutagenic activity was consistently observed in compounds where a chloro or fluoro substituent was located at the ortho or para position relative to the nitro group nih.gov. This positional specificity highlights the importance of the electronic and steric properties of the molecule in its ability to induce genetic mutations. The investigation of these compounds was conducted both with and without the presence of a liver microsomal activation system, indicating that some of these derivatives are direct-acting mutagens while others may require metabolic activation to exert their genotoxic effects nih.gov.
| Compound Class | Mutagenic Effect (Base-Pair Substitution Strains) | Mutagenic Effect (Frameshift Strains) | Reference |
|---|---|---|---|
| Fluoronitrobenzenes | Positive | Positive | nih.gov |
| Chloronitrobenzenes | Positive | Negative | nih.gov |
| Chloro- or Fluorobenzenes (no nitro group) | Negative | Negative | nih.gov |
Understanding the metabolism of chloronitrobenzenes is crucial for elucidating their toxicological mechanisms. Studies using isolated rat hepatocytes provide a controlled system to investigate the biotransformation of these compounds. Research on monochloronitrobenzene isomers has revealed distinct metabolic pathways depending on the position of the chlorine atom nih.gov.
For example, 2-chloronitrobenzene is metabolized by hepatocytes into approximately equal amounts of 2-chloroaniline, 2-chloroaniline-N-glucuronide, and S-(2-nitrophenyl)glutathione nih.gov. Similarly, 4-chloronitrobenzene is converted to 4-chloroacetanilide, 4-chloroaniline, and S-(4-nitrophenyl)glutathione in roughly equal proportions nih.gov. The formation of glutathione (B108866) conjugates is a significant detoxification pathway for the 2- and 4-isomers.
In contrast, the metabolism of 3-chloronitrobenzene follows a different course. The major metabolite is 3-chloroaniline (B41212), with smaller quantities of 3-chloroaniline-N-glucuronide and 3-chloroacetanilide also being formed nih.gov. A key distinction is the failure of 3-chloronitrobenzene to form a glutathione conjugate in this in vitro hepatic system nih.gov.
The initial step in the metabolism of these compounds often involves the reduction of the nitro group to an amino group, forming chloroanilines. Studies with hepatic microsomes have shown that this reduction is inhibited by compounds such as SKF 525-A, metyrapone, and carbon monoxide, which suggests the involvement of the cytochrome P-450 enzyme system in this critical metabolic reaction nih.gov. These metabolic pathways—nitroreduction, N-acetylation, N-glucuronidation, and glutathione conjugation—determine the ultimate fate and potential toxicity of these compounds in a biological system.
| Compound | Major Metabolites | Reference |
|---|---|---|
| 2-Chloronitrobenzene | 2-Chloroaniline, 2-Chloroaniline-N-glucuronide, S-(2-nitrophenyl)glutathione | nih.gov |
| 3-Chloronitrobenzene | 3-Chloroaniline, 3-Chloroaniline-N-glucuronide, 3-Chloroacetanilide | nih.gov |
| 4-Chloronitrobenzene | 4-Chloroacetanilide, 4-Chloroaniline, S-(4-nitrophenyl)glutathione | nih.gov |
In the pharmaceutical industry, compounds that have the potential to damage genetic material are known as genotoxic impurities (GTIs). These substances are of significant concern because they can pose a cancer risk to patients, even at very low levels. asianjpr.com this compound, being an intermediate in the synthesis of some active pharmaceutical ingredients (APIs), could potentially be carried over into the final drug product as an impurity. chemimpex.com
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of GTIs. asianjpr.com A key concept is the "structural alert," which refers to specific chemical moieties within a molecule that are known to be associated with mutagenicity. The presence of a nitroaromatic structure, as seen in this compound, is a well-recognized structural alert for genotoxicity. ijcrt.org
When an impurity contains a structural alert, it must be evaluated for its genotoxic potential, often starting with a bacterial reverse mutation assay, commonly known as the Ames test. ijcrt.org If the impurity tests positive, it is classified as a genotoxic impurity and its presence in the final drug product must be strictly limited. ijcrt.org The acceptable limit is often determined by the Threshold of Toxicological Concern (TTC), a risk-based approach that sets a default acceptable intake for any unstudied chemical that is expected to pose a negligible risk of carcinogenicity or other toxic effects. For GTIs, this value is typically set at 1.5 µg per day. scispace.com
The analysis of GTIs at such trace levels presents a significant analytical challenge. It requires the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS), to detect and quantify these impurities in the API or final drug product. ijrpr.com The control strategy for a potential GTI like this compound involves understanding the manufacturing process to identify steps where it might be formed or purged and implementing appropriate controls and testing to ensure it is below the acceptable limit.
Q & A
Basic Question: What are the standard synthetic routes for 4-Chloro-2-fluoronitrobenzene?
Methodological Answer:
The compound is typically synthesized via electrophilic aromatic substitution or nucleophilic displacement of a halogen atom. A common approach involves nitration of 4-chloro-2-fluorobenzene using a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to prevent over-nitration . Alternatively, halogen exchange reactions (e.g., replacing bromine with fluorine via Balz-Schiemann reaction intermediates) are employed, requiring anhydrous conditions and catalysts like tetrabutylammonium fluoride .
Key Parameters:
- Reagents : HNO₃/H₂SO₄, NaNO₂, or fluorinating agents (e.g., KF).
- Solvents : Polar aprotic solvents (DMF, DMSO) for nitro group introduction .
Advanced Question: How do steric and electronic effects influence regioselectivity in substitution reactions?
Methodological Answer:
The meta-directing nitro group and ortho/para-directing halogens create competing electronic effects. Computational studies (DFT calculations) reveal that the nitro group’s electron-withdrawing nature dominates, directing electrophiles to the meta position relative to itself. Steric hindrance from the chloro and fluoro substituents further limits accessibility to certain positions . Experimental validation via HPLC-MS and X-ray crystallography is critical to confirm regiochemical outcomes .
Example Reaction:
- Suzuki Coupling : The chloro substituent undergoes cross-coupling with boronic acids at the 4-position, while the fluoro group remains inert under mild conditions .
Basic Question: What analytical techniques confirm purity and structural integrity?
Methodological Answer:
- GC-MS : Quantifies purity (>95% as per commercial standards) and detects trace impurities like 5-Chloro-2-fluoronitrobenzene isomers .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms absence of byproducts .
- Elemental Analysis : Validates molecular formula (C₆H₃ClFNO₂, MW 175.54 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
